molecular formula C14H28O3Si B8538593 Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-

Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-

Cat. No.: B8538593
M. Wt: 272.45 g/mol
InChI Key: OUOBFLNSBYINNJ-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- is a chemical compound that features a cyclohexane ring substituted with a tert-butyldimethylsilyloxy group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide as a solvent. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent . The reaction conditions are mild, usually carried out at room temperature, and result in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of desilylated products.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- is used in various scientific research applications, including:

    Organic Synthesis: As a protecting group for hydroxyl functionalities in complex organic molecules.

    Medicinal Chemistry: In the synthesis of biologically active compounds and drug intermediates.

    Material Science: As a precursor for the synthesis of silicon-containing polymers and materials.

    Biological Studies: In the study of enzyme mechanisms and metabolic pathways involving silyl-protected intermediates.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protection prevents unwanted side reactions during synthetic transformations and can be selectively removed under specific conditions, such as treatment with tetra-n-butylammonium fluoride . The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of selective reactions in multi-step syntheses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- is unique due to its balance of stability and reactivity. The tert-butyldimethylsilyl group provides significant protection against hydrolysis while being removable under mild conditions, making it a versatile protecting group in organic synthesis .

Properties

Molecular Formula

C14H28O3Si

Molecular Weight

272.45 g/mol

IUPAC Name

methyl 4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carboxylate

InChI

InChI=1S/C14H28O3Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(15)16-4/h11-12H,7-10H2,1-6H3

InChI Key

OUOBFLNSBYINNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.0 g (32 mmol) of methyl 4-hydroxycyclohexanecarboxylate were initially charged in 100 ml of dimethylformamide. 6.7 g (44 mmol) of tert-butyldimethylsilyl chloride and 4.1 g (60 mmol) of imidazole were then added, and the mixture was stirred at RT for another 14 h. The solvent was removed under reduced pressure and the residue was taken up in 100 ml of methyl tert-butyl ether and 100 ml of saturated aqueous sodium bicarbonate solution. The phases were separated, the organic phase was dried over magnesium sulphate and filtered and the solvent was removed under reduced pressure. Yield: 8.1 g (93% of theory)
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5 g
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100 mL
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6.7 g
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4.1 g
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-hydroxycyclohexane-carboxylate (a cis/trans mixture, 5.00 g, 31.6 mmol) and imidazole (4.30 g, 63.2 mmol) in dimethylformamide (20 ml) was added t-butyldimethylsilyl chloride (5.72 g, 37.9 mmol) at room temperature, and stirred at the same temperature for 5 hours. After completion of the reaction, an ethyl acetate/toluene (1/1) solution and water were added thereto, and the organic layer was collected, dried over sodium sulfate and distilled under reduced pressure to remove the solvent, whereby methyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexane-carboxylate (8.66 g, 100%) was obtained.
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4.3 g
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5.72 g
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20 mL
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solvent
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ethyl acetate toluene
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Synthesis routes and methods III

Procedure details

2.00 g (11.38 mmol) of the crude product from Example 8A (90% pure) are dissolved in 50 ml of dry DMF, and 1.47 g (21.62 mmol) of imidazole and 2.40 g (15.93 mmol) of tert-butyldimethyl-silyl chloride are added. The reaction mixture is stirred at RT for 20 h. 40 ml each of diethyl ether and of saturated aqueous sodium bicarbonate solution are then added to the mixture. After phase separation, the organic phase is dried over magnesium sulfate and the solvent is removed on a rotary evaporator. The crude product is used in the next reaction without further purification.
Quantity
2 g
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50 mL
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solvent
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1.47 g
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reactant
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2.4 g
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reactant
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0 (± 1) mol
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reactant
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40 mL
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